molecular formula C8H6N2O2 B3256983 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 281192-94-7

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B3256983
CAS No.: 281192-94-7
M. Wt: 162.15 g/mol
InChI Key: SJYAKZHBVJIVCP-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS Registry Number: 281192-94-7) is a high-purity chemical compound provided as a reference standard for research and development applications. This molecule has a molecular formula of C 8 H 6 N 2 O 2 and a molecular weight of 162.15 g/mol . The compound features a pyrrolopyridinedione core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is frequently investigated for its potential biological activity and its utility as a building block in organic synthesis. Researchers value this compound for developing novel substances, as the pyrrolo[2,3-b]pyridine system is a common pharmacophore in the design of therapeutic agents. The presence of both lactam and methyl-substituted nitrogen functionalities within its structure provides distinct sites for chemical modification and derivatization, enabling the exploration of structure-activity relationships. The compound's calculated properties include a density of approximately 1.4 g/cm³ and a boiling point of 330.269°C at 760 mmHg . This product is intended for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult the relevant safety data sheets (SDS) for proper handling and storage procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-10-7-5(3-2-4-9-7)6(11)8(10)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYAKZHBVJIVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259360
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
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Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281192-94-7
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281192-94-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 1h Pyrrolo 2,3 B Pyridine 2,3 Dione and Its Derivatives

Strategies for Pyrrolo[2,3-b]pyridine Ring System Construction

The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is the foundational step in the synthesis of its derivatives. Various classical and modern synthetic strategies have been developed to assemble this bicyclic heteroaromatic system.

Pyrrole (B145914) Annulation onto Preformed Pyridine (B92270) Rings

A common and versatile approach involves the formation of the pyrrole ring onto a pre-existing, appropriately substituted pyridine precursor. Several named reactions, traditionally used for indole (B1671886) synthesis, have been adapted for the preparation of 7-azaindoles.

Madelung-type Synthesis: This method involves the intramolecular cyclization of an N-(2-pyridyl)amidoacetal or a related species under basic conditions at high temperatures. Modifications of the Madelung synthesis have been applied to prepare various alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines.

Fischer-type Synthesis: The Fischer indole synthesis, which involves the reaction of a pyridine-based hydrazine (B178648) with a ketone or aldehyde followed by acid-catalyzed cyclization and ammonia elimination, has also been utilized to construct the 7-azaindole (B17877) scaffold.

Bartoli Reaction: The Bartoli reaction provides a route to 7-substituted indoles and has been applied to pyridine analogs. It typically involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent to form the pyrrole ring.

Chichibabin Cyclization: The LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile is a notable example of a Chichibabin-type cyclization to form 2-phenyl-7-azaindole. This method highlights the use of readily available pyridine starting materials for the annulation of a pyrrole ring.

Multi-component Reaction Approaches for Fused Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex heterocyclic systems in a single step. Several MCRs have been developed for the synthesis of functionalized pyrrolopyridine derivatives. For instance, a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds can afford the 7-azaindole framework. Similarly, a green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, showcasing the utility of MCRs in building related fused systems scielo.org.mx.

Regioselective N-Methylation Techniques for Pyrrolo[2,3-b]pyridine Diones

The introduction of a methyl group at the N-1 position of the pyrrolo[2,3-b]pyridine ring system requires careful consideration of regioselectivity, as the pyridine nitrogen (N-7) can also undergo alkylation. The N-methylation is typically performed on the pre-formed 7-azaindole ring before the creation of the dione (B5365651) functionality.

A common method for the N-alkylation of 7-azaindole involves the deprotonation of the pyrrole N-H with a suitable base, followed by quenching with an alkylating agent. The reaction of the sodium salt of 7-azaindole, formed using a base like sodium hydride, with methyl iodide in a polar aprotic solvent such as dimethylacetamide or dimethylformamide (DMF) generally leads to the desired N-1 alkylated product in good yield. One study reported the preparation of 1-alkyl-7-azaindoles in excellent yields by reacting the sodium salt of 7-azaindole with appropriate alkyl halides in dimethylacetamide nih.gov.

The table below summarizes the synthesis of N-alkylated 7-azaindoles, which are precursors to the corresponding diones.

Starting MaterialAlkylating AgentBase/SolventProductYieldReference
7-AzaindoleMethyl iodideNaH/Dimethylacetamide1-Methyl-7-azaindole95% nih.gov
7-AzaindoleEthyl iodideNaH/Dimethylacetamide1-Ethyl-7-azaindole- nih.gov

Direct Synthesis Routes to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Scaffolds

Direct, one-pot syntheses of this compound from simple acyclic precursors are not widely reported. The most prevalent strategies involve the sequential modification of a pre-constructed N-methyl-7-azaindole ring system.

Cyclocondensation Reactions Involving Dione Formation

While direct cyclocondensation to the final product is uncommon, related cyclocondensation reactions are used to build the core ring system which is then further functionalized. For example, the synthesis of novel pyrrole-2,3-dione compounds has been achieved through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with asymmetric dialkylurea derivatives nih.gov. Although this does not directly yield the target molecule, it demonstrates a strategy for forming the pyrrole-2,3-dione moiety which could potentially be adapted.

Sequential Reaction Sequences for 2,3-Dione Moiety Introduction

The most established route to this compound involves a two-step sequence: N-methylation of 7-azaindole followed by oxidation of the pyrrole ring.

The oxidation of 1-alkyl-7-azaindoles to the corresponding 1-alkyl-7-azaisatins (pyrrolo[2,3-b]pyridine-2,3-diones) can be achieved using various oxidizing agents. A convenient one-pot method for the bromination and subsequent oxidation using an N-bromosuccinimide (NBS)-dimethyl sulfoxide (B87167) (DMSO) reagent has been reported for the conversion of indoles and their aza-analogs into isatin (B1672199) derivatives nih.gov. This method was successfully applied to the oxidation of 1-methyl-7-azaindole to 1-methyl-7-azaisatin. The reaction is typically carried out by heating the substrate with NBS in DMSO nih.gov.

Another effective method for the oxidation of 7-azaindoles to 7-azaisatins involves the use of pyridinium (B92312) chlorochromate–silica gel (PCC-SiO2) with the aid of a Lewis acid catalyst such as aluminum chloride (AlCl3) in dichloroethane scielo.org.mx. This protocol is noted for its simplicity, easy workup, and good yields scielo.org.mx.

The following table outlines the sequential synthesis of this compound.

PrecursorReagents and ConditionsProductYieldReference
1-Methyl-7-azaindoleNBS, DMSO, 60-80°CThis compoundGood to excellent nih.gov
7-AzaindolePCC-SiO2, AlCl3, Dichloroethane1H-Pyrrolo[2,3-b]pyridine-2,3-dioneGood scielo.org.mx

Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolo[2,3-b]pyridine-2,3-diones

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus, which is the direct precursor to the 2,3-dione. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the heterocyclic core. While direct cross-coupling on the dione itself is less commonly reported, the functionalization of the 7-azaindole scaffold followed by oxidation is a primary strategy.

Key palladium-catalyzed reactions applicable to this system include:

Suzuki Coupling: This reaction pairs a halogenated or triflated 7-azaindole with an organoboron compound (boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or heteroaryl substituents at various positions of the 7-azaindole ring. For example, 4-chloro-7-azaindole derivatives have been successfully coupled with a series of aromatic and heteroaromatic boronic acids. atlanchimpharma.com

Heck Coupling: This reaction involves the coupling of a halide or triflate with an alkene. It has been used to introduce vinyl or substituted vinyl groups onto the 7-azaindole core. atlanchimpharma.com

Sonogashira Coupling: This method creates a C-C bond between a halo-7-azaindole and a terminal alkyne. atlanchimpharma.commdpi.com It is particularly useful for installing alkynyl moieties, which can serve as handles for further synthetic transformations.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halo-7-azaindole and an amine. It provides a direct route to amino-substituted derivatives. Simple and efficient procedures for the palladium-catalyzed cross-coupling of primary and secondary amines with unprotected halo-7-azaindoles have been developed, which is significant as it avoids the need for protecting groups on the pyrrole nitrogen. beilstein-journals.orgmit.edusigmaaldrich.com

These reactions are fundamental for creating a library of substituted 7-azaindoles that can then be converted to the corresponding this compound analogues.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound typically begins with a pre-functionalized 7-azaindole core. This core is first N-methylated and then oxidized to yield the final dione product.

Introduction of Halogen Substituents (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione)

Halogenated derivatives are key intermediates as they provide a reactive site for palladium-catalyzed cross-coupling reactions. The synthesis of a halogenated target compound like 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione follows a logical sequence:

Starting Material: The synthesis begins with a commercially available or previously synthesized halogenated 7-azaindole, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

N-Methylation: The pyrrole nitrogen of the 7-azaindole is methylated. A common method involves treating the sodium salt of the 7-azaindole (formed with a base like sodium hydride) with an alkyl halide such as methyl iodide in a solvent like dimethylacetamide. semanticscholar.org This step selectively adds the methyl group to the N1 position.

Oxidation to the 2,3-Dione: The final and crucial step is the oxidation of the pyrrole ring of the N-methylated, halogenated 7-azaindole to form the 2,3-dione (an azaisatin). A convenient one-pot method utilizes N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). semanticscholar.org This reagent combination facilitates the conversion of the indole's 2- and 3-positions into carbonyl groups. Other oxidation systems, such as pyridinium chlorochromate (PCC) on silica gel with a Lewis acid catalyst, have also been employed for the oxidation of azaindoles to azaisatins. researchgate.net

This sequence provides a reliable pathway to halogenated this compound analogues, which are valuable for further diversification.

Functionalization at Peripheral Positions

Functionalization at the peripheral positions (e.g., C4, C5, C6) of the this compound scaffold is typically achieved by applying palladium-catalyzed cross-coupling reactions to the corresponding halogenated 7-azaindole precursor prior to the final oxidation step. The halogen atom serves as a versatile handle for introducing a variety of functional groups.

For instance, a 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine intermediate can undergo Suzuki coupling with various arylboronic acids to introduce different aromatic rings at the C4 position. Similarly, Buchwald-Hartwig amination can be used to couple amines, amides, or amino acid esters to this position, while C-O bond formation with phenols is also possible. beilstein-journals.org

Starting MaterialCoupling PartnerReaction TypeCatalyst/LigandProduct Type
4-Bromo-7-azaindole derivativeArylboronic AcidSuzuki CouplingPd(OAc)₂ / Biarylphosphine4-Aryl-7-azaindole
4-Bromo-7-azaindole derivativeAmine/AmideBuchwald-Hartwig AminationPd₂(dba)₃ / Xantphos4-Amino/Amido-7-azaindole
4-Iodo-7-azaindole derivativeTerminal AlkyneSonogashira CouplingPdCl₂(PPh₃)₂ / CuI4-Alkynyl-7-azaindole
4-Bromo-7-azaindole derivativePhenolC-O CouplingPd(OAc)₂ / Xantphos4-Phenoxy-7-azaindole

Optimization of Reaction Conditions and Yields

The efficiency and outcome of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, base, and temperature is crucial for maximizing yields and minimizing side reactions.

Catalytic Systems in Dione Formation

The catalytic system, comprising a palladium precursor and a supporting ligand, is paramount in cross-coupling reactions. The choice of ligand is particularly critical as it influences the stability, activity, and selectivity of the palladium catalyst.

For C-N and C-O couplings on 4-bromo-7-azaindoles, extensive screening has shown that the combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with the bulky, electron-rich phosphine ligand Xantphos is highly effective. beilstein-journals.org The choice of base is also integral to the catalytic cycle; cesium carbonate (Cs₂CO₃) is often used for C-N couplings, whereas potassium carbonate (K₂CO₃) was found to be crucial for C-O couplings. beilstein-journals.org For Buchwald-Hartwig amination reactions, the use of palladium precatalysts paired with biarylphosphine ligands like RuPhos can facilitate reactions under mild conditions. sigmaaldrich.com

Reaction TypePalladium SourceLigandBaseSolventTypical Yield
C-N Coupling (Amides)Pd(OAc)₂XantphosCs₂CO₃DioxaneGood to Excellent
C-N Coupling (Amines)Pd₂(dba)₃XantphosCs₂CO₃DioxaneHigh
C-O Coupling (Phenols)Pd(OAc)₂XantphosK₂CO₃DioxaneModerate to Good
Suzuki CouplingPd(PPh₃)₄-Na₂CO₃Dioxane/H₂OVariable
Buchwald-Hartwig AminationPd(OAc)₂BINAPCs₂CO₃1,4-DioxaneGood

Chemical Reactivity and Mechanistic Transformations of 1 Methyl 1h Pyrrolo 2,3 B Pyridine 2,3 Dione

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Nucleus

The pyrrolo[2,3-b]pyridine (7-azaindole) system generally undergoes electrophilic aromatic substitution, such as nitration, bromination, and iodination, predominantly at the C3 position of the pyrrole (B145914) ring. However, in 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, the C3 position is occupied by a carbonyl carbon, rendering it inactive for this type of substitution.

The reactivity of the aromatic core is further influenced by two key factors: the deactivating effect of the dione (B5365651) group and the inherent electron-deficient nature of the pyridine (B92270) ring. The α-dicarbonyl moiety at positions 2 and 3 strongly withdraws electron density from the entire fused ring system, making electrophilic attack challenging. Furthermore, the pyridine nitrogen atom deactivates the six-membered ring towards electrophiles. Consequently, electrophilic aromatic substitution on the pyridine ring of N-methyl-7-azaisatin requires forcing conditions. The substitution pattern would be directed by the pyridine nitrogen, typically to the positions meta to it, if a reaction can be induced.

Nucleophilic Additions and Substitutions at the Dione Carbonyls

The most characteristic reactions of this compound involve the dione functionality. The C3-carbonyl group, being a ketone flanked by an amide carbonyl and an aromatic system, is highly electrophilic and serves as the primary site for nucleophilic attack. Research has shown that the 7-azaisatin skeleton is a more potent electrophile compared to its isatin (B1672199) analogue, a property attributed to the electron-withdrawing effect of the pyridine nitrogen.

A notable example is the Morita-Baylis-Hillman (MBH) reaction. N-substituted 7-azaisatins react efficiently with activated alkenes, such as maleimides and acrylates, in the presence of a suitable catalyst like the bifunctional tertiary amine β-isocupreidine. This enantioselective reaction provides access to multifunctional 3-hydroxy-7-aza-2-oxindoles, which are valuable chiral building blocks.

Table 1: Morita-Baylis-Hillman (MBH) Reaction of N-Methyl-7-azaisatin

Reactant 1 Reactant 2 (Activated Alkene) Catalyst Product Type
This compound N-Phenylmaleimide β-Isocupreidine 3-Hydroxy-7-aza-2-oxindole derivative
This compound Acrylates β-Isocupreidine 3-Hydroxy-7-aza-2-oxindole derivative
This compound Acrolein β-Isocupreidine 3-Hydroxy-7-aza-2-oxindole derivative

By analogy with N-methylisatin, a wide range of other nucleophiles can add to the C3-carbonyl. These include organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols and nitrogen nucleophiles (e.g., hydrazines, hydrazides) to form the corresponding hydrazones, which are a class of Schiff bases. The C2-carbonyl has amide character and is significantly less electrophilic than the C3-ketone, generally reacting only with aggressive nucleophiles, often resulting in ring-opening.

Ring-Opening and Rearrangement Reactions

The pyrrolidin-2,3-dione ring is susceptible to cleavage under certain conditions. The C2-amide bond can be broken by nucleophilic attack. For instance, N-acylisatins are known to react with amines or alcohols, where the nucleophile attacks the C2-carbonyl, leading to the opening of the five-membered ring to yield α-ketoamide derivatives. A similar reaction is expected for this compound.

Base-catalyzed ring-opening and subsequent rearrangement pathways are also characteristic of the isatin scaffold. Treatment of isatins with strong bases in the presence of compounds with acidic methylene (B1212753) groups can lead to rearrangements that form quinoline (B57606) derivatives. For the 7-azaisatin core, this could provide a route to fused polycyclic systems. Additionally, specific acid-catalyzed reactions with certain nucleophiles can promote cleavage of the isatin C-N bond, followed by a ring expansion, offering a pathway to novel quinoline scaffolds.

Reductions and Oxidations of the Fused System

The reactivity of the fused system towards reduction and oxidation allows for selective modifications.

Reduction : The dione moiety can be selectively reduced. The C3-ketone is more readily reduced than the C2-amide. Using mild reducing agents like sodium borohydride (B1222165) can convert the C3-carbonyl to a hydroxyl group, yielding 3-hydroxy-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. Stronger reducing agents or different conditions could lead to the reduction of the amide carbonyl or the entire heterocyclic core.

Oxidation : The oxidation of this compound can result in the cleavage of the C2-C3 bond. By analogy with isatin, which can be oxidized by hydrogen peroxide to isatoic anhydride, N-methyl-7-azaisatin could be converted to a derivative of 2-(methylamino)pyridine-3-carboxylic acid or a related cyclic anhydride. Conversely, the synthesis of the 7-azaisatin core itself is often achieved through the oxidation of the corresponding 7-azaindole (B17877) using reagents like pyridinium (B92312) chlorochromate or N-bromosuccinimide in DMSO.

Derivatization Strategies for Synthetic Diversification

The electrophilic C3-carbonyl is a key handle for introducing molecular diversity through various condensation and addition-elimination reactions.

A standard derivatization involves the reaction with hydroxylamine (B1172632) or its salts. The C3-carbonyl of this compound readily condenses with hydroxylamine (NH₂OH) to form the corresponding oxime, 1-Methyl-3-(hydroxyimino)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. This reaction typically proceeds under mild acidic or neutral conditions and is a common method for characterizing ketones and for introducing a new functional group that can participate in further transformations, such as Beckmann rearrangements.

The reaction of the C3-carbonyl with active methylene compounds is a well-established Knoevenagel condensation. This reaction involves a nucleophilic addition of a carbanion derived from an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a 1,3-dicarbonyl compound) to the C3-ketone, followed by dehydration.

Table 2: Knoevenagel Condensation with this compound

Active Methylene Compound Base Catalyst Product Structure
Malononitrile Piperidine 2-(1-Methyl-2-oxo-1,2-dihydro-pyrrolo[2,3-b]pyridin-3-ylidene)malononitrile
Ethyl Cyanoacetate Piperidinium Acetate Ethyl 2-cyano-2-(1-methyl-2-oxo-1,2-dihydro-pyrrolo[2,3-b]pyridin-3-ylidene)acetate
Cyclohexane-1,3-dione Piperidinium Acetate 2-(1-Methyl-2-oxo-1,2-dihydro-pyrrolo[2,3-b]pyridin-3-ylidene)cyclohexane-1,3-dione

The resulting products, which feature an exocyclic double bond at the C3-position, are highly versatile intermediates. The newly installed functional groups can participate in subsequent intramolecular cyclizations or other transformations, providing a powerful strategy for the annulation of new rings onto the 7-azaisatin scaffold and the synthesis of complex, spirocyclic, and other polycyclic heterocyclic systems.

Cyclization Reactions Leading to Novel Fused Systems

The dicarbonyl nature of this compound makes it a versatile precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through the initial nucleophilic attack at the highly electrophilic C3-carbonyl carbon, followed by a subsequent cyclization step. A prominent strategy for constructing novel fused rings involves the use of reagents possessing two or more nucleophilic centers, which can engage with both carbonyl groups of the dione moiety.

One of the most explored avenues for creating fused systems from isatin analogs, including 7-azaisatins, is through [3+2] cycloaddition reactions. This approach typically involves the in situ generation of an azomethine ylide from the reaction of this compound with an amino acid, such as sarcosine (B1681465) or proline. This transient 1,3-dipole then readily reacts with a variety of dipolarophiles to yield spiro-pyrrolidine fused heterocycles. While this generates a spirocyclic system rather than a fused ring annulated to the pyrrolopyridine core, it is a significant transformation demonstrating the reactivity of the C3-carbonyl.

More direct approaches to fused systems involve domino or multicomponent reactions. For instance, the reaction of isatins with dinucleophiles can lead to the formation of new heterocyclic rings fused to the isatin core. While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of the parent isatin molecule provides a strong predictive framework. For example, reactions with reagents like o-phenylenediamine (B120857) or hydrazine (B178648) derivatives can lead to the formation of fused quinoxaline (B1680401) or pyrazino systems, respectively.

The following table summarizes representative cyclization reactions of isatin analogs, which are expected to be applicable to this compound for the synthesis of novel fused systems.

Reactant(s) with this compoundResulting Fused SystemReaction Type
Amino Acid (e.g., Sarcosine) + DipolarophileSpiro-pyrrolidine fused system[3+2] Cycloaddition
o-PhenylenediaminePyrido[2',3':5,6]pyrazino[2,3-b]indole derivativeCondensation/Cyclization
Hydrazine derivativesFused Pyridazino[4,5-b]indole derivativeCondensation/Cyclization
Amidines/GuanidinesFused Imidazo[4,5-b]indole or Pyrimido[4,5-b]indole derivativesCondensation/Cyclization

Mechanistic Studies of Key Transformation Pathways

The mechanistic pathways governing the cyclization reactions of this compound are largely inferred from studies on the analogous isatin system. The key to these transformations lies in the electrophilicity of the C3-carbonyl carbon and the ability of the adjacent amide nitrogen to participate in the reaction cascade.

In the context of the [3+2] cycloaddition reactions, the mechanism commences with the nucleophilic attack of the secondary amine of the amino acid (e.g., sarcosine) on the C3-carbonyl of this compound. This is followed by a dehydration step to form a transient azomethine ylide. This 1,3-dipole then undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile. Computational studies on similar systems suggest that the stereochemical outcome of these reactions is often controlled by the facial selectivity of the dipolarophile's approach to the azomethine ylide.

For condensation reactions with dinucleophiles, the mechanism typically initiates with the nucleophilic attack of one of the nucleophilic centers of the reagent (e.g., an amino group of o-phenylenediamine) at the C3-carbonyl of the dione. This is followed by an intramolecular cyclization, where the second nucleophilic group attacks the C2-carbonyl, leading to the formation of a new heterocyclic ring. Subsequent dehydration or other elimination steps then yield the final aromatic fused system.

Domino reactions, which involve a cascade of transformations in a single pot, offer a highly efficient route to complex fused systems. The mechanism of such a reaction starting with this compound would likely involve an initial condensation or addition reaction at the C3-position, which then triggers a series of intramolecular events, such as cyclizations and rearrangements, to construct the final polycyclic architecture. The precise mechanistic details would be highly dependent on the specific reactants and catalysts employed.

The following table outlines the proposed mechanistic steps for a key transformation pathway involving this compound.

Reaction TypeStep 1Step 2Step 3Key Intermediates
[3+2] CycloadditionNucleophilic attack of amino acid on C3-carbonylDehydration to form azomethine ylideCycloaddition with dipolarophileAzomethine ylide
Condensation with DinucleophileNucleophilic attack on C3-carbonylIntramolecular cyclization onto C2-carbonylDehydration/AromatizationHemiaminal/Aminal intermediates

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton (¹H) NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). For 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, one would expect to observe signals for the N-methyl group protons and the aromatic protons on the pyridine (B92270) ring. The precise chemical shifts and splitting patterns would be crucial for confirming the substitution pattern.

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbons (C2 and C3), the N-methyl carbon, and the carbons of the fused aromatic rings would be identified, confirming the presence of these key functional groups and structural motifs.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning the ¹H and ¹³C NMR spectra. COSY would reveal proton-proton coupling networks, while HSQC and HMBC would establish correlations between protons and the carbons they are directly attached to or are two to three bonds away from, respectively. This would definitively piece together the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and help to confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the dione (B5365651) functionality, typically in the region of 1650-1750 cm⁻¹. The presence of C-N and C-H bonds, as well as the aromatic ring system, would also give rise to specific absorption peaks.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would provide an unambiguous confirmation of the molecule's structure and conformation in the crystalline form.

While the principles of these analytical techniques are well-established, their specific application to this compound requires experimental data that is not currently available in the provided search results.

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for probing the molecular structure and dynamics of complex heterocyclic compounds like this compound. By analyzing the vibrational modes of the molecule, detailed insights into bond strengths, functional groups, and intermolecular interactions can be elucidated. Although specific experimental spectra for this compound are not extensively documented in the public domain, a comprehensive understanding of its vibrational characteristics can be constructed from theoretical calculations and comparative analysis of its structural analogues, namely 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) and N-methylisatin (1-methyl-1H-indole-2,3-dione).

The molecular structure of this compound combines the 7-azaindole core with a dione functionality on the pyrrole (B145914) ring and a methyl group on the pyrrole nitrogen. This unique arrangement of atoms gives rise to a complex vibrational spectrum with characteristic frequencies corresponding to the stretching and bending modes of its constituent parts.

Detailed Research Findings from Analogous Systems:

Theoretical and experimental studies on isatin (B1672199) and its derivatives provide a solid foundation for assigning the vibrational modes of the dione group. The two carbonyl groups (C=O) in the five-membered ring are expected to exhibit both symmetric and asymmetric stretching vibrations. In isatin, these ν(C=O) modes are sensitive to substitution and solid-state effects. nih.gov For N-methylisatin, a close structural analog, these vibrations are found at specific wavenumbers, which are invaluable for predicting the spectral features of the target molecule.

Furthermore, research on 7-azaindole and its derivatives offers detailed information on the vibrational modes of the fused pyrrolo-pyridine ring system. mdpi.com These studies, often supported by density functional theory (DFT) calculations, have characterized the N-H stretching and bending modes, as well as the various C-H and ring stretching and deformation modes. mdpi.com The substitution of the hydrogen at the 1-position with a methyl group and the addition of the dione functionality at the 2- and 3-positions will significantly alter the vibrational landscape of the pyrrole moiety, while the pyridine ring vibrations are expected to be less affected.

Expected Vibrational Modes for this compound:

Based on the analysis of its structural components, the following table outlines the expected characteristic vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C-H Stretching (Aromatic)3100-3000Stretching vibrations of the C-H bonds on the pyridine ring.
C-H Stretching (Methyl)3000-2850Asymmetric and symmetric stretching of the C-H bonds in the N-methyl group.
C=O Stretching (Asymmetric)1770-1750Out-of-phase stretching of the two carbonyl groups. This is often the higher frequency C=O stretch.
C=O Stretching (Symmetric)1750-1730In-phase stretching of the two carbonyl groups.
C=N/C=C Stretching (Aromatic Ring)1620-1450Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyrrolo-pyridine framework.
C-H Bending (Methyl)1470-1430Asymmetric and symmetric bending (scissoring) of the N-methyl group.
C-N Stretching1380-1250Stretching of the various carbon-nitrogen single bonds within the molecule, including the N-CH₃ bond.
In-plane Ring Deformation1250-1000Bending and deformation modes of the fused ring system within the molecular plane.
C-H Bending (Out-of-plane)900-700Out-of-plane bending vibrations of the C-H bonds on the pyridine ring.
Out-of-plane Ring Deformation700-500Torsional and puckering modes of the fused ring system.

Molecular Dynamics and Intermolecular Interactions:

Vibrational spectroscopy is particularly sensitive to the molecular environment. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to noticeable shifts in vibrational frequencies. In the solid state, this compound molecules may pack in a way that facilitates dipole-dipole interactions between the polar carbonyl groups and π-stacking of the aromatic rings. Such interactions would likely cause a redshift (lowering of frequency) in the C=O stretching modes and perturbations in the ring deformation modes.

Molecular dynamics simulations coupled with quantum chemical calculations can provide a theoretical framework for understanding these spectral shifts. By simulating the molecule in different environments (e.g., in the gas phase, in various solvents, or in a crystalline lattice), it is possible to predict how intermolecular forces influence the vibrational spectrum. For instance, in a polar solvent, the C=O stretching frequencies would be expected to shift to lower wavenumbers compared to the gas phase due to dipole-dipole interactions with the solvent molecules.

The study of low-frequency vibrations (terahertz region) can also provide information about collective motions and intermolecular vibrations in the crystalline state, offering deeper insights into the crystal lattice dynamics. While detailed molecular dynamics studies on this compound are yet to be published, the methodologies applied to similar heterocyclic systems demonstrate the potential of this combined experimental and computational approach to fully characterize the structural dynamics of this compound. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For the 1H-pyrrolo[2,3-b]pyridine scaffold, these studies have elucidated key aspects of its electronic nature and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on derivatives of the 1H-pyrrolo[2,3-b]pyridine core have utilized DFT to determine optimal molecular structures and thermodynamic properties.

For instance, a study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine employed DFT calculations to determine its most stable conformation. The analysis confirmed that the computationally optimized molecular structure was consistent with the structure determined experimentally via single-crystal X-ray diffraction. tandfonline.com The relative Gibbs free energy for the conformer was calculated to be 0.001255 kcal mol⁻¹. tandfonline.com Such calculations are crucial for understanding the ground state geometry and stability of these compounds.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for describing chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. irjweb.com

Theoretical investigations of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine have included the analysis of its frontier molecular orbitals to understand its physicochemical properties. tandfonline.com Similarly, DFT analysis has been used to predict the HOMO-LUMO energies for other complex molecules incorporating the pyrrolo[2,3-b]pyridine moiety. researchgate.net The distribution and energy of these orbitals are key to predicting how the molecule will interact with electrophiles and nucleophiles. For the constituent heterocyclic rings, pyrrole (B145914) is considered an electron-rich system with a high-lying HOMO, making it reactive toward electrophiles, while pyridine (B92270) is electron-deficient. wuxibiology.com The fusion of these two rings in the 1H-pyrrolo[2,3-b]pyridine scaffold creates a unique electronic profile that is explored through HOMO-LUMO analysis.

ParameterSignificanceReference
HOMO Highest Occupied Molecular Orbital; relates to the ability to donate electrons. irjweb.comwuxibiology.com
LUMO Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. irjweb.comwuxibiology.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO; a larger gap implies greater stability and lower chemical reactivity. irjweb.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand (such as a 1H-pyrrolo[2,3-b]pyridine derivative) might bind to a biological target, typically a protein receptor.

Docking simulations have been performed on various 1H-pyrrolo[2,3-b]pyridine derivatives to predict their binding affinity and mode of interaction with several important protein targets. These studies provide a rational basis for the observed biological activity and guide the design of more potent inhibitors. For example, derivatives have been docked against Janus kinase 3 (JAK3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Traf2 and Nck-interacting kinase (TNIK), showing favorable interactions. imist.manih.govresearchgate.netnih.gov

Derivative ClassProtein TargetKey FindingsReference
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJanus Kinase 3 (JAK3)Docking calculations were used to confirm the effects of different substituents on inhibitory activity. researchgate.netnih.gov
Substituted 1H-pyrrolo[2,3-b]pyridinesFibroblast Growth Factor Receptor 1 (FGFR1)Compound 4h was identified as a potent inhibitor with strong binding interactions in the ATP-binding site. nih.gov
Novel 1H-pyrrolo[2,3-b]pyridine compoundsTNIK (Traf2 and Nck-interacting kinase)Newly designed molecules (Y4 and Y5) exhibited favorable interactions and high docking scores, suggesting potent inhibitory activity against colorectal cancer cells. imist.ma

A crucial outcome of docking studies is the detailed visualization of the ligand's binding pose within the protein's active site, highlighting key molecular interactions. For a potent 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) targeting FGFR1, molecular docking revealed specific critical interactions. nih.gov The 1H-pyrrolo[2,3-b]pyridine nucleus formed two hydrogen bonds with amino acid residues in the hinge region of the kinase. nih.gov

Ligand MoietyInteraction TypeInteracting Residues in FGFR1Reference
1H-pyrrolo[2,3-b]pyridine nucleusHydrogen BondBackbone C=O of E562 nih.gov
1H-pyrrolo[2,3-b]pyridine nucleusHydrogen BondBackbone N-H of A564 nih.gov
3,5-dimethoxyphenyl groupπ–π InteractionF489 nih.gov
3,5-dimethoxyphenyl groupHydrogen BondD641 nih.gov

These interactions anchor the ligand in the binding pocket and are essential for its inhibitory activity. The 3,5-dimethoxyphenyl substituent was found to occupy a hydrophobic pocket, further stabilizing the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives that act as potent inhibitors of TNIK, a target for colorectal cancer. imist.ma This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) to build predictive models. imist.ma These models are crucial for understanding which steric and electrostatic properties of the molecules enhance or reduce their biological activity. imist.ma

The statistical robustness of the generated models was high, indicating strong predictive power. imist.ma Based on the contour maps produced by these models, which highlight regions where modifications to the molecular structure would be beneficial, five new compounds with potentially high activity were designed. imist.ma

ModelQ² (Cross-validated R²)R² (Non-validated R²)r²_test (External validation)Reference
CoMFA 0.650.860.97 imist.ma
CoMSIA 0.740.960.95 imist.ma

Development of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in correlating the structural features of a molecule with its biological activity. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, both 2D and 3D-QSAR studies have been employed to guide the design of more potent compounds. imist.ma

2D-QSAR models for related heterocyclic compounds, such as 1H-pyrazole-1-carbothioamide derivatives, have demonstrated the influence of adjacency distance matrix descriptors on their inhibitory activity. nih.gov These models are often improved by identifying and removing outliers, thereby enhancing their predictive power for designing new analogues with potentially higher potency. nih.gov

3D-QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to study 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of various cellular targets. imist.ma For instance, in a study on these derivatives as potent TNIK inhibitors for colorectal cancer, robust CoMFA and CoMSIA models were developed with high statistical reliability (Q² values of 0.65 and 0.74, and R² values of 0.86 and 0.96, respectively). imist.ma These models generate contour maps that are critical in identifying the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties can be modified to enhance or diminish biological activity. imist.ma Such detailed 3D-QSAR models provide a solid foundation for the rational design of novel and more effective compounds. imist.ma

Prediction of Structure-Activity Relationships and Design of Potent Analogues

The insights gained from QSAR models, coupled with molecular docking studies, are pivotal in predicting structure-activity relationships (SAR) and designing novel, more potent analogues. The core principle of SAR is to identify the key structural motifs and functional groups that govern a molecule's interaction with its biological target. nih.gov

For the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, SAR studies have been extensively used to develop new therapeutic agents. nih.govnih.gov For example, modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring have been shown to significantly impact inhibitory activity against targets like Janus Kinase 3 (JAK3). nih.gov The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position led to a substantial increase in JAK3 inhibitory activity. nih.gov

Computational docking simulations complement these findings by providing a visual and energetic representation of how these analogues bind to the active site of a protein. nih.gov By analyzing the binding modes, researchers can understand the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives in the ATP-binding site of Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that the pyrrolopyridine nucleus forms crucial hydrogen bonds with hinge region residues, while substituents can be optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency. nih.gov Based on these computational predictions, novel compounds with improved activity profiles can be synthesized and evaluated. imist.ma

Reaction Mechanism Elucidation via Computational Pathways

While specific computational studies on the reaction mechanisms of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione are not extensively documented, computational chemistry offers powerful tools to investigate the plausible pathways of its synthesis and reactivity. For related fused heterocyclic systems like 1H-pyrrole-2,3-diones, computational methods can be used to understand their polyelectrophilic nature and predict their reactivity towards various nucleophiles. beilstein-journals.org

Plausible mechanisms for the formation of related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have been proposed based on cyclo-condensation reactions. researchgate.net These mechanisms often involve the addition of an amino group to a cyano group, leading to cyclization and the formation of the fused ring system. researchgate.net Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of such reactions, providing activation energies and reaction coordinates that help to elucidate the most favorable mechanistic pathways. This predictive capability is crucial for optimizing reaction conditions and exploring the synthesis of novel derivatives.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis, often performed using molecular mechanics or quantum chemical calculations, explores the potential energy surface of a molecule to identify its stable conformers. The design of conformationally constrained analogues is a common strategy in drug discovery to enhance potency and selectivity by reducing the entropic penalty upon binding. acs.org

For a dione (B5365651) structure like this compound, the possibility of tautomerism exists. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium can be influenced by factors such as the solvent and the electronic nature of substituents. mdpi.com For related heterocyclic systems like pyridazin-3-ones, spectroscopic and computational studies have shown that they exist predominantly in the oxo-form, but the equilibrium can be shifted by the presence of different substituents. researchgate.net Computational chemistry can be used to calculate the relative energies of the possible tautomers (e.g., the dione, enol-keto, and dienol forms) of this compound in various environments, thereby predicting the predominant species under physiological conditions. Understanding the tautomeric equilibrium is essential, as different tautomers may exhibit distinct biological activities and physicochemical properties.

Biological Activity and Mechanistic Insights of 1 Methyl 1h Pyrrolo 2,3 B Pyridine 2,3 Dione Derivatives

Interaction with Molecular Targets and Signaling Pathways

The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives stem from their interaction with specific molecular targets, primarily protein kinases, which are pivotal regulators of cellular processes. By inhibiting these kinases, the compounds can modulate downstream signaling pathways that are often dysregulated in diseases like cancer.

Derivatives based on the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against several key protein kinases implicated in oncology.

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a crucial factor in the development of various tumors. nih.gov Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent pan-FGFR inhibitors. For instance, compound 4h showed significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values in the low nanomolar range. nih.govrsc.org The mechanism involves competing with ATP for the kinase's binding site, thereby blocking the autophosphorylation of the receptor and subsequent activation of downstream pathways like RAS–MEK–ERK and PI3K–Akt. nih.gov

Aurora B Kinase: Aurora kinases are essential for proper cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. While specific studies on 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives targeting Aurora B are not prevalent, related heterocyclic structures like imidazo[4,5-b]pyridines have been developed as selective Aurora kinase inhibitors. acs.org These compounds also act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of key substrates required for mitosis.

TRAF2- and NCK-interacting kinase (TNIK): TNIK is a key regulator in the Wnt/β-catenin signaling pathway, which is frequently mutated in colorectal cancer. researchgate.netimist.ma The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent TNIK inhibitors, with some compounds exhibiting IC₅₀ values below 1 nM. nih.govbohrium.com Inhibition of TNIK by these derivatives is expected to block the aberrant Wnt signaling, thereby inhibiting cancer cell proliferation. researchgate.netimist.ma

Compound ClassTarget KinaseKey DerivativeIC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridineFGFR14h7 nih.gov
1H-pyrrolo[2,3-b]pyridineFGFR24h9 nih.gov
1H-pyrrolo[2,3-b]pyridineFGFR34h25 nih.gov
1H-pyrrolo[2,3-b]pyridineTNIKUndisclosed<1 nih.gov
1H-pyrrolo[2,3-b]pyridinec-MetCompound 922.8 nih.gov
1H-pyrrolo[2,3-b]pyridineCdc7Compound 427 nih.gov

Molecular docking studies have provided detailed insights into how these derivatives bind to the ATP-binding pocket of their target kinases. A common binding motif involves the formation of hydrogen bonds between the pyrrolopyridine core and the hinge region of the kinase. nih.gov

For example, in the case of FGFR1, the 1H-pyrrolo[2,3-b]pyridine nucleus of inhibitor 4h forms two crucial hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (B10760859) (A564) in the hinge region. nih.gov Additionally, substituents on the core structure engage in further interactions. The 3,5-dimethoxyphenyl group of 4h establishes a π–π stacking interaction with phenylalanine (F489) and occupies a hydrophobic pocket, forming a hydrogen bond with aspartic acid (D641). nih.gov Similarly, docking studies of TNIK inhibitors reveal that the pyrrolopyridine scaffold interacts with key residues in the ATP-binding site (PDB code: 2X7F). researchgate.netimist.ma

By inhibiting target kinases, 1H-pyrrolo[2,3-b]pyridine derivatives can profoundly affect cellular signaling pathways, leading to anticancer effects.

Induction of Apoptosis: Treatment of cancer cells with FGFR inhibitor 4h has been shown to induce apoptosis (programmed cell death). nih.gov

Cell Cycle Arrest: Inhibition of kinases crucial for cell cycle progression, such as Cyclin-dependent kinase 8 (CDK8) and Cell division cycle 7 (Cdc7), by pyrrolopyridine derivatives can lead to cell cycle arrest. nih.govacs.org For instance, a potent CDK8 inhibitor was found to cause cell cycle arrest in the G2/M and S phases. acs.org Similarly, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been shown to induce G2/M phase arrest. researchgate.net

Inhibition of Cell Proliferation and Migration: FGFR inhibitor 4h significantly inhibited the proliferation, migration, and invasion of breast cancer cells. nih.gov This is a direct consequence of blocking the FGF–FGFR signaling axis, which is involved in regulating these cellular processes. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors. By systematically modifying the substituents on the 1H-pyrrolo[2,3-b]pyridine core, researchers can enhance the compound's interaction with its target.

SAR studies have revealed key structural features that govern the activity of 1H-pyrrolo[2,3-b]pyridine derivatives.

Hinge Binding Motif: The 1H-pyrrolo[2,3-b]pyridine core itself is a critical hinge-binding motif. nih.gov Modifications to this core can significantly alter activity. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, switching from other heterocyclic cores to the pyrrolo[2,3-b]pyridine scaffold led to a notable increase in potency. nih.gov

Substituents on the Core:

For FGFR inhibitors, introducing a group at the 5-position of the ring that can act as a hydrogen bond acceptor was a key design strategy to improve activity by interacting with glycine (B1666218) (G485). nih.gov

In the development of Janus kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in inhibitory activity. researchgate.net

Target KinasePosition of ModificationFavorable SubstituentEffect on ActivityReference
JAK3C4-positionCyclohexylamino groupLarge increase researchgate.net
JAK3C5-positionCarbamoyl groupLarge increase researchgate.net
FGFRs5-positionHydrogen bond acceptorImproved activity nih.gov
PDE4BAmide portionVaries (hydrophobicity/size dependent)Modulates activity & selectivity nih.gov

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies help to identify the essential structural features required for biological activity, guiding the rational design of new, more potent inhibitors.

For TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, three-dimensional QSAR (3D-QSAR) studies have been conducted. researchgate.netimist.maimist.ma Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have built reliable models that correlate the structural features of the compounds with their inhibitory activity (pIC₅₀ values ranging from 7.37 to 9.92). imist.maimist.ma These models generate contour maps that indicate regions where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are either favorable or unfavorable for activity. Such models are critical tools for the in silico design of new derivatives with predicted high potency against specific targets like TNIK. researchgate.netimist.ma

In vitro Cell-Based Assays for Mechanistic Characterization

Receptor Binding Assays

While the literature on 1H-pyrrolo[2,3-b]pyridine derivatives frequently reports on their inhibitory activity against various kinases, detailed descriptions of the specific receptor binding assays used are often limited. However, it is standard practice in the field to utilize a variety of in vitro kinase assays to determine the potency and selectivity of such inhibitors. These assays typically involve incubating the compound with the purified kinase domain of the target receptor and a substrate, and then measuring the extent of substrate phosphorylation. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays to quantify the potency of the inhibitor. For the broader class of pyrrolopyridine kinase inhibitors, molecular docking studies are also commonly employed to predict and rationalize the binding interactions with the target kinase's ATP-binding site. nih.govnih.gov

Enzyme Inhibition Assays

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways.

One area of focus has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against FGFR1, 2, and 3. nih.gov For instance, compound 4h from a synthesized series showed potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org

Another important target for this class of compounds is the Janus kinase (JAK) family, particularly JAK3, which plays a critical role in immune responses. researchgate.netnih.gov Certain 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and moderately selective JAK3 inhibitors. researchgate.netnih.gov Compound 14c , for example, exhibited a strong inhibitory effect on JAK3. researchgate.netnih.gov

Furthermore, derivatives have been evaluated against c-Met, another receptor tyrosine kinase involved in cancer progression. Compound 9 , a 1H-pyrrolo[2,3-b]pyridine derivative, displayed strong inhibition of c-Met kinase with an IC50 of 22.8 nM. researchgate.net The table below summarizes the enzymatic inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives.

CompoundTarget EnzymeIC50 (nM)
Compound 4hFGFR17
Compound 4hFGFR29
Compound 4hFGFR325
Compound 4hFGFR4712
Compound 9c-Met22.8
Compound 14aJAK314
Compound 14cJAK35.1
Compound 11cJAK315
Compound 11dJAK33.5

Cell-Based Functional Assays

The enzymatic inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives often translate into significant effects in cell-based functional assays. These assays provide valuable insights into the compounds' potential therapeutic applications by evaluating their impact on cellular processes such as proliferation, migration, and signaling.

In the context of cancer, derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. For example, compound 4h , a potent FGFR inhibitor, effectively inhibited the proliferation of 4T1 mouse breast cancer cells. nih.gov Beyond inhibiting proliferation, this compound was also shown to induce apoptosis and significantly inhibit the migration and invasion of 4T1 cells. nih.govrsc.org Other studies have highlighted the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine analogues against other cancer cell lines, including MDA-MB-231 and MCF-7. nih.gov

Derivatives targeting the c-Met kinase have also shown promise in cell-based assays. Compound 9 exhibited strong cell inhibition in MKN-45 and EBC-1 cancer cell lines with IC50 values of 329 nM and 479 nM, respectively. researchgate.net

In the realm of immunology, the JAK3 inhibitory activity of these derivatives has been linked to immunomodulatory effects. Specifically, compound 14c demonstrated an immunomodulating effect by inhibiting interleukin-2-stimulated T cell proliferation. researchgate.netnih.gov The table below presents a summary of the activities of selected derivatives in cell-based functional assays.

CompoundCell LineAssayActivity
Compound 4h4T1 (mouse breast cancer)AntiproliferationInhibited cell proliferation
Compound 4h4T1 (mouse breast cancer)ApoptosisInduced apoptosis
Compound 4h4T1 (mouse breast cancer)Migration and InvasionSignificantly inhibited
Compound 9MKN-45Cell InhibitionIC50 of 329 nM
Compound 9EBC-1Cell InhibitionIC50 of 479 nM
Compound 14cRat Spleen CellsIL-2-stimulated T cell proliferationInhibited proliferation

Applications As a Synthetic Building Block and Material Precursor

Role in the Construction of Complex Heterocyclic Architectures

The pyrrolo[2,3-b]pyridine framework, also known as 7-azaindole (B17877), is a valuable precursor in the synthesis of more complex heterocyclic systems. The reactivity of the pyrrole (B145914) and pyridine (B92270) rings allows for a variety of chemical transformations. The 2,3-dione functionality in 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione would theoretically offer unique reactive sites for the construction of novel molecular architectures.

The electrophilic nature of the ketone groups at the 2- and 3-positions makes them susceptible to nucleophilic attack, opening pathways to a range of condensation and addition reactions. For instance, reactions with amines, hydrazines, and other binucleophiles could lead to the formation of new fused heterocyclic rings. The pyrrolo[2,3-b]pyridine nucleus itself is known to undergo various reactions such as nitration, bromination, and iodination, primarily at the 3-position rsc.org. The presence of the dione (B5365651) functionality would likely modify this reactivity, potentially directing reactions to other positions or participating in cycloaddition reactions.

While direct examples involving this compound are not readily found, the synthesis of various substituted pyrrolo[2,3-b]pyridines through methods like the Madelung and Fischer indole (B1671886) syntheses highlights the versatility of this core structure in organic synthesis rsc.org. These established synthetic routes suggest that the dione derivative, once synthesized, could be a valuable intermediate for creating a library of complex heterocyclic compounds with potential applications in various fields.

Intermediacy in the Synthesis of Pharmacologically Relevant Compounds

The pyrrolo[2,3-b]pyridine scaffold is a prominent feature in numerous compounds with significant pharmacological activity. Derivatives of this heterocyclic system have been investigated as inhibitors of various kinases, including Janus kinase 3 (JAK3) nih.govresearchgate.net, fibroblast growth factor receptor (FGFR) rsc.org, and phosphodiesterase 4B (PDE4B) nih.gov. The structural rigidity and the specific arrangement of hydrogen bond donors and acceptors in the pyrrolo[2,3-b]pyridine core make it an ideal scaffold for designing enzyme inhibitors.

For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as novel immunomodulators targeting JAK3 for the potential treatment of immune diseases nih.govresearchgate.net. Furthermore, pyrrolo[2,3-b]pyridine-3-one derivatives have been identified as novel inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma nih.gov. The ability to readily modify the pyrrolo[2,3-b]pyridine core at various positions has allowed for the development of potent and selective inhibitors nih.gov.

Given this context, this compound could serve as a key intermediate in the synthesis of new pharmacologically active agents. The dione functionality provides a handle for introducing a variety of substituents and for building more complex molecules that could interact with biological targets. The exploration of its reactivity could lead to the discovery of novel compounds with therapeutic potential.

Potential in Materials Science

While direct studies on the materials science applications of this compound are not available, related pyrrole-fused ring systems have been explored as building blocks for organic semiconducting materials acs.org. The electronic properties of these conjugated systems make them suitable for applications in organic field-effect transistors (OFETs) and other electronic devices.

Interestingly, a structural isomer, pyrrolo[3,4-c]pyridine-1,2-dione (PPyD), has been synthesized and used as a novel electron acceptor to construct donor-acceptor type conjugated polymers for electrochromic applications rsc.org. These polymers exhibit a range of colors in their neutral state and can switch to different colors upon the application of a voltage, demonstrating good optical contrasts, fast switching speeds, and high coloration efficiencies rsc.org.

The structural similarity between the pyrrolo[2,3-b]pyridine-2,3-dione core and the PPyD acceptor suggests that the former could also possess interesting electronic and optical properties. The presence of the electron-withdrawing dione functionality in conjugation with the pyrrolopyridine system could lead to a low-lying LUMO (Lowest Unoccupied Molecular Orbital), a desirable characteristic for n-type organic semiconductors. Further research into the synthesis and characterization of this compound and its polymeric derivatives could unveil its potential in the field of organic electronics and materials science.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione belongs to the 7-azaisatin class of compounds, which are recognized as valuable building blocks for constructing diverse and biologically active molecules. nih.govnih.gov Research has established that the 7-azaisatin core is a more potent electrophile compared to its isatin (B1672199) analogue, a property that has been successfully exploited in various chemical transformations. nih.govnih.gov

A key finding is the successful application of N-methyl-7-azaisatin in enantioselective Morita–Baylis–Hillman (MBH) reactions with various activated alkenes, including maleimides. nih.govnih.gov These reactions, often catalyzed by bifunctional tertiary amines like β-isocupreidine, provide efficient access to multifunctional 3-hydroxy-7-aza-2-oxindoles with high enantiopurity (up to 94% ee). nih.gov This highlights the compound's utility in asymmetric synthesis.

Furthermore, the broader 1H-pyrrolo[2,3-b]pyridine scaffold, of which this compound is a derivative, has been extensively studied as a core structure in the design of potent enzyme inhibitors. Derivatives have shown significant inhibitory activity against several key protein families implicated in disease, as summarized in the table below.

Target ClassSpecific ExamplesTherapeutic Area
Tyrosine Kinases Fibroblast Growth Factor Receptors (FGFRs), c-MetOncology
Serine/Threonine Kinases Traf2 and Nck-interacting kinase (TNIK)Oncology (Colorectal Cancer)
Phosphodiesterases Phosphodiesterase 4B (PDE4B)Inflammatory Diseases, CNS Disorders
Janus Kinases Janus Kinase 3 (JAK3)Immune Diseases, Organ Transplant Rejection

This table summarizes biological targets investigated for analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govimist.maresearchgate.netnih.govresearchgate.net

These studies underscore the versatility of the scaffold and confirm that modifications at various positions of the pyrrolopyridine ring system can lead to potent and selective inhibitors for a range of biological targets. nih.govresearchgate.net

Unexplored Reactivity Profiles and Synthetic Opportunities

While the reactivity of the C3-carbonyl group as an electrophile is well-documented, particularly in aldol-type and MBH reactions, other potential reaction pathways remain largely unexplored. nih.govresearchgate.net Future synthetic research could focus on:

Cycloaddition Reactions: Investigating the dienophilic or dipolarophilic nature of the C2-C3 double bond (in its enol form) or the pyridine (B92270) ring could open new avenues for constructing complex polycyclic systems.

Reactivity at C4 and C5 Positions: While substitutions have been made on the pyridine ring for structure-activity relationship (SAR) studies, exploring novel C-H activation and functionalization strategies at these positions could yield new derivatives that are otherwise difficult to access. nih.govresearchgate.net

Novel Ring-Opening Reactions: The strained lactam ring could be susceptible to novel ring-opening reactions, providing access to functionalized 2-aminopyridine (B139424) derivatives which are valuable synthetic intermediates.

Photochemical Reactivity: The photochemical behavior of the vicinal dione (B5365651) system in this compound has not been thoroughly investigated and could lead to unique chemical transformations.

From a synthetic opportunities perspective, while methods exist for creating the 7-azaisatin core, there is a continuous need for more efficient, scalable, and environmentally benign synthetic routes. anveshanaindia.com Exploring novel cyclization strategies or applying modern synthetic methods could provide improved access to this valuable scaffold.

Future Directions in Computational Studies and Predictive Modeling

Computational chemistry has already played a significant role in understanding the therapeutic potential of this scaffold. Future work in this area could be particularly fruitful.

Advanced QSAR and Pharmacophore Modeling: Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have successfully guided the design of potent TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core. imist.maimist.ma Future studies could apply these models to other target classes, incorporating larger datasets and more advanced machine learning algorithms to improve predictive power. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: While docking studies have provided static snapshots of ligand-protein interactions, MD simulations can offer deeper insights into the dynamic behavior of the compound within the binding site, the role of water molecules, and the energetic basis for selectivity. researchgate.net

Reaction Mechanism Prediction: Computational tools can be employed to elucidate the mechanisms of known reactions and to predict unexplored reactivity profiles. This can help guide synthetic efforts by identifying promising reaction conditions and potential side products.

In Silico ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. Expanding the use of in silico models to predict the pharmacokinetic and toxicity profiles of novel this compound analogues can help prioritize the synthesis of candidates with more drug-like properties. imist.ma

Emerging Biological Targets and Therapeutic Areas for Investigation

The demonstrated activity of analogues against kinases and phosphodiesterases suggests a much broader therapeutic potential. nih.govresearchgate.net The parent isatin scaffold is known for an exceptionally wide range of biological activities, including antiviral, antimicrobial, and anticonvulsant effects, by acting on a multitude of targets. researchgate.netnih.govnih.gov This provides a strong rationale for screening this compound and its derivatives against a wider array of biological targets.

Potential Future Targets and Therapeutic Areas:

Target FamilyPotential Therapeutic AreaRationale
Viral Proteases Antiviral (e.g., SARS-CoV, HIV)Isatin derivatives are known inhibitors of viral proteases like SARS-CoV 3CLpro. nih.govnih.gov
Bacterial Enzymes AntibacterialThe isatin core is present in many compounds with antibacterial properties. anveshanaindia.comnih.gov
Caspases Neuroprotection, Anti-inflammatoryCertain isatin analogues act as caspase inhibitors, which could be beneficial in apoptosis-related diseases. nih.gov
Monoamine Oxidase (MAO) Neurological DisordersIsatin is an endogenous MAO inhibitor, suggesting analogues could be explored for depression or Parkinson's disease. researchgate.net
Tubulin Polymerization OncologyThe oxindole (B195798) core (related to the reduced form of isatin) is a key component of tubulin polymerization inhibitors. researchgate.net

This table outlines potential future areas of investigation based on the known activities of the broader isatin and oxindole classes.

Design Principles for Next-Generation Analogues

Based on existing SAR studies, several design principles can be formulated to guide the synthesis of next-generation analogues with improved potency and selectivity.

Hinge-Binding Mimicry: The 1H-pyrrolo[2,3-b]pyridine core effectively mimics the hinge-binding motifs of ATP in many kinase inhibitors. researchgate.net Maintaining this core while exploring diverse substitutions is a proven strategy.

Exploitation of Hydrophobic Pockets: SAR studies on PDE4B inhibitors revealed the importance of hydrophobicity and ring size in substituents directed towards the enzyme's hydrophobic pockets. nih.gov Tailoring the size and lipophilicity of substituents at the C4 and C5 positions is key to enhancing potency.

Structure-Based Hydrogen Bonding: The design of potent FGFR inhibitors was guided by introducing hydrogen bond acceptors at the 5-position of the ring to interact with specific amino acid residues like G485. nih.gov This highlights the importance of using structural data to design specific interactions.

Modulation of Electronic Properties: 3D-QSAR studies on TNIK inhibitors have shown that modulating the electronic properties of substituents (e.g., using electron-donating or electron-withdrawing groups) at specific locations can significantly impact biological activity. imist.ma

Scaffold Hopping and Bioisosteric Replacement: While the 7-azaisatin core is potent, exploring bioisosteric replacements for the pyridine ring or the dione functionality could lead to novel chemotypes with improved properties.

Integration with Advanced Synthetic Methodologies

The synthesis of complex molecules like this compound and its derivatives can be significantly enhanced by integrating modern technologies.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency, particularly for reactions involving unstable intermediates or requiring precise temperature control. nih.govresearchgate.net The synthesis of the 7-azaisatin core or its subsequent derivatization could be adapted to flow processes, enabling faster library synthesis and process optimization. maynoothuniversity.ie

Machine Learning in Synthesis: AI and machine learning are transforming synthetic chemistry. jetir.org These tools can be used for:

Retrosynthesis Planning: Predicting viable synthetic routes to novel, complex analogues, potentially uncovering non-intuitive disconnections. nih.gov

Reaction Optimization: Using algorithms to predict optimal reaction conditions (temperature, catalyst, solvent), reducing the experimental burden of process development. acs.org

Predicting Reactivity: Training models on existing reactivity data to predict the outcomes of unexplored reactions for the 7-azaisatin scaffold. jetir.org

The integration of these advanced methodologies will be crucial for accelerating the discovery and development of next-generation therapeutics based on the this compound scaffold.

Q & A

(Basic) What are the common synthetic routes for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione?

A typical synthesis involves sequential functionalization of the pyrrolopyridine core. Key steps include:

  • Methylation : Treatment of 1H-pyrrolo[2,3-b]pyridine with NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the 1-methyl group .
  • Oxidation/Nitration : Controlled nitration using HNO₃ at low temperatures to avoid over-oxidation .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst under reflux conditions (105°C) to introduce aryl substituents .
    Purification often employs column chromatography or recrystallization.

(Basic) How is the structural characterization of this compound typically performed?

  • X-ray crystallography : Provides definitive confirmation of molecular geometry. For example, Pfaffenrot et al. resolved a derivative with an R factor of 0.039 using single-crystal analysis .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. Mass spectrometry validates molecular weight .
  • Thermal analysis : TGA/DSC may assess stability, though not directly referenced in the evidence.

(Advanced) How can researchers optimize the yield of methylation reactions during synthesis?

  • Reaction conditions : Lowering temperature (0°C) during methylation reduces side reactions like over-alkylation .
  • Catalyst screening : Alternative bases (e.g., K₂CO₃) or phase-transfer catalysts may improve efficiency.
  • Workup optimization : Quenching with aqueous NH₄Cl and extracting with ethyl acetate can enhance recovery .

(Advanced) What strategies resolve contradictory activity data in kinase inhibition studies?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, pH).
  • Selectivity profiling : Use kinase panels to identify off-target effects (e.g., CSFR1/Kit vs. VEGFR in ) .
  • Structural analogs : Introduce substituents (e.g., fluorine at C-5) to probe steric/electronic effects, as seen in dopamine D₄ receptor imaging agents .

(Basic) What spectroscopic methods confirm substituent positions in derivatives?

  • NOESY NMR : Identifies spatial proximity between the methyl group and adjacent protons.
  • Heteronuclear correlation (HSQC) : Maps ¹H-¹³C couplings to confirm substitution patterns .
  • IR spectroscopy : Detects functional groups like carbonyls (e.g., dione moiety at 1700–1750 cm⁻¹) .

(Advanced) How do 3- and 5-position substituents modulate biological activity?

  • Electron-withdrawing groups (e.g., NO₂) : Enhance binding to kinases like BCR-Abl by increasing electrophilicity .
  • Fluorine substitution : Improves blood-brain barrier penetration in PET tracers (e.g., dopamine D₄ ligands in ) .
  • Aryl groups : 3,4-Dimethoxyphenyl increases solubility and target affinity via π-π stacking .

(Basic) What intermediates are critical in synthesizing this compound?

Key intermediates include:

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine : Formed via initial methylation .
  • Nitro derivatives : Generated through nitration for subsequent reduction to amines .
  • Boronate esters : Used in Suzuki couplings to install aryl groups .

(Advanced) What computational methods predict binding modes with kinase targets?

  • Molecular docking : Aligns the compound into kinase active sites (e.g., CDK4/6) using software like AutoDock .
  • MD simulations : Assess binding stability over time, validated by experimental IC₅₀ data .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity .

(Basic) How does the 1-methyl group influence reactivity?

  • Steric protection : Shields the pyrrole nitrogen from undesired reactions .
  • Electronic effects : Moderates ring electrophilicity, directing substitutions to C-3/C-5 positions .

(Advanced) How is CSF1R/Kit signaling modulation validated experimentally?

  • Kinase assays : Measure inhibition using recombinant CSF1R/Kit with ATP-Glo™ luminescence .
  • Cellular models : Assess proliferation in Kit-dependent cell lines (e.g., mast cells) via MTT assays.
  • Western blotting : Quantify phosphorylation downstream of CSF1R/Kit pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.